![molecular formula C20H21BrN6O B2409388 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide CAS No. 1351613-63-2](/img/structure/B2409388.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Disposition and Metabolism of SB-649868
SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study revealed that the drug was almost completely eliminated over a 9-day period, mainly through fecal excretion. Metabolism involved the oxidation of the benzofuran ring, producing several metabolites, among which M98 and M25 were the principal circulating components in plasma. This extensive metabolism suggests a complex interaction of SB-649868 with metabolic pathways (Renzulli et al., 2011).
Metabolism of L-735,524
L-735,524, a potent HIV-1 protease inhibitor, undergoes various metabolic transformations in the human body. The main pathways include glucuronidation, pyridine N-oxidation, para-hydroxylation of the phenylmethyl group, 3'-hydroxylation of the indan, and N-depyridomethylation. The metabolism of this compound highlights the body's ability to process and modify complex molecules, leading to the formation of various metabolites (Balani et al., 1995).
Phase II Study of DTIC, ACNU, and Vincristine Combination Chemotherapy
In a phase II clinical study, the efficacy of a combination chemotherapy involving 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) was assessed for treating supratentorial malignant gliomas. The results indicated no significant benefit of this pretreatment compared to previous studies, demonstrating the challenges in finding effective treatments for complex diseases like malignant gliomas (Ikeda et al., 1996).
Intestinal Bacteria Metabolizing Dietary Carcinogen
A study on the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by intestinal bacteria in humans indicated that after consumption of cooked chicken, volunteers excreted significant amounts of PhIP and its microbial metabolite PhIP-M1 in urine and feces. The rate of PhIP-M1 excretion varied among individuals, highlighting the role of intestinal microbiota in the metabolism of dietary components and their potential impact on individual health risks (Vanhaecke et al., 2008).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-10-16(2-3-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRWNBKJKZRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.